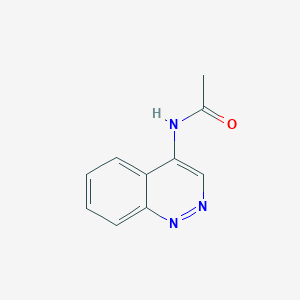

4-Acetamidocinnoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

N-cinnolin-4-ylacetamide |

InChI |

InChI=1S/C10H9N3O/c1-7(14)12-10-6-11-13-9-5-3-2-4-8(9)10/h2-6H,1H3,(H,12,13,14) |

InChI Key |

WINUKNMPPXEEFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CN=NC2=CC=CC=C21 |

Origin of Product |

United States |

Synthesis and Chemical Properties

Synthetic Methodologies for 4-Acetamidocinnoline

The primary synthetic route to this compound involves the acetylation of 4-aminocinnoline. A common method is the reaction of 4-aminocinnoline with acetic anhydride (B1165640) under reflux conditions. rsc.org The precursor, 4-aminocinnoline, is typically prepared from 4-phenoxycinnoline (B268022) by heating with ammonium (B1175870) acetate (B1210297). rsc.org

Table 1: Synthesis of this compound

| Precursor | Reagent | Product |

|---|---|---|

| 4-Aminocinnoline | Acetic Anhydride | This compound |

Key Reaction Pathways and Reagents

Physicochemical Characteristics

This compound is a solid compound with specific physical and chemical properties. nih.gov While detailed experimental data for this compound is not extensively available in the provided search results, related acetamido-containing compounds and anilides offer some context. For instance, acetanilide, a structurally related compound, is a white to gray solid with a melting point of 237.7 °F (114.3 °C) and is slightly soluble in water. nih.gov

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H9N3O |

| Molecular Weight | 187.19 g/mol |

| Appearance | Fine lustrous needles rsc.org |

Biological Activity Evaluation of 4 Acetamidocinnoline and Its Analogs

In Vitro Pharmacological Profiling

The evaluation of cinnoline (B1195905) derivatives in laboratory settings has revealed significant potential, particularly in the realms of antimicrobial and anticancer applications. These in vitro studies are crucial for identifying lead compounds that can be further developed into effective therapeutic agents.

Cinnoline derivatives have been the subject of extensive research for their ability to combat microbial infections. The core structure is amenable to various chemical modifications, allowing for the synthesis of analogs with enhanced potency against a range of pathogenic bacteria and fungi. pnrjournal.com Studies have shown that combining the cinnoline moiety with other active groups, such as sulphonamides, can result in a synergistic improvement in antimicrobial activity. mdpi.comnih.gov

Analogs of 4-acetamidocinnoline have shown considerable antibacterial efficacy. For instance, a series of 7-substituted 4-aminocinnoline-3-carboxamide (B1596795) derivatives demonstrated moderate to good activity against a panel of both Gram-positive and Gram-negative bacteria. nih.gov The minimal inhibitory concentration (MIC) for these compounds was found to be in the range of 6.25–25 µg/mL. nih.gov Similarly, substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives were effective against bacteria like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with MIC values ranging from 12.5 to 50 µg/mL. mdpi.com

Research consistently indicates that the type of substituent on the cinnoline ring plays a critical role in antibacterial potency. Halogenated derivatives, particularly those with chloro and bromo substitutions, have been shown to exhibit potent activity, often at lower concentrations than other variants. mdpi.comnih.gov

| Cinnoline Analog Class | Bacterial Strains Tested | Observed MIC Range (µg/mL) | Reference |

|---|---|---|---|

| 7-Substituted 4-aminocinnoline-3-carboxamides | V. cholera, E. coli, B. subtilis, B. linctus, M. luteus, S. aureus, K. pneumoniae, Corynebacterium, S. albus | 6.25–25 | nih.gov |

| Substituted 4-(p-aminopiperazine)cinnoline-3-carboxamides | B. subtilis, S. aureus, E. coli, P. aeruginosa | 12.5–50 | mdpi.com |

The antifungal properties of cinnoline analogs have also been well-documented. Studies involving 7-substituted 4-aminocinnoline-3-carboxamide derivatives showed moderate to good antifungal activity against various fungal species. wisdomlib.org The MIC values for these compounds were reported to be between 6.25 and 25 µg/mL. wisdomlib.org

Further investigations into structure-activity relationships revealed that specific substitutions significantly enhance antifungal effects. For example, a 7-chloro substituted cinnoline thiophene (B33073) derivative and a 6-chloro substituted cinnoline furan (B31954) derivative were identified as particularly potent agents against Candida albicans and Aspergillus niger. mdpi.com Substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives were also tested against A. niger and C. albicans, showing MIC values in the range of 12.5–50 µg/mL. mdpi.com

| Cinnoline Analog Class | Fungal Strains Tested | Observed MIC Range (µg/mL) | Reference |

|---|---|---|---|

| 7-Substituted 4-aminocinnoline-3-carboxamides | A. fumigatus, S. griseus, A. niger, A. parasitus, C. albicans, M. ruber | 6.25–25 | wisdomlib.org |

| Substituted 4-(p-aminopiperazine)cinnoline-3-carboxamides | A. niger, C. albicans | 12.5–50 | mdpi.com |

Cinnoline derivatives have emerged as a promising class of compounds in the search for novel anticancer agents. pnrjournal.comwisdomlib.orgresearchgate.net Their mechanism of action often involves targeting fundamental cellular processes required for cancer cell proliferation and survival, such as the activity of kinases and topoisomerases. rsc.orgresearchgate.net

A primary mechanism through which cinnoline analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.netnih.gov Certain derivatives, such as the 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnolines, have been shown to cause apoptosis by triggering mitochondrial depolarization, generating reactive oxygen species, and activating a cascade of enzymes including caspase-3, caspase-8, and caspase-9. mdpi.comnih.gov

Specific studies have elucidated these pathways in detail. For example, one potent cinnoline derivative, referred to as cinnoline 4b, was found to induce pre-G1 apoptosis and cause cell cycle arrest at the G2/M phase. researchgate.netnih.gov This compound altered the expression of key regulatory proteins, leading to lower levels of the anti-apoptotic protein Bcl-2 and higher levels of pro-apoptotic proteins like Bax, p53, cytochrome c, and caspases 3 and 9. researchgate.netresearchgate.netnih.gov This suggests that the anticancer activity is mediated through the mitochondrial intrinsic pathway of apoptosis. researchgate.netresearchgate.netnih.gov

Another identified mechanism for some cinnoline derivatives is the inhibition of topoisomerase I (TOP1). mdpi.comnih.gov Substituted dibenzo[c,h]cinnolines, for instance, have demonstrated potent TOP1-targeting activity, which is a mechanism shared by established chemotherapy agents. nih.gov

The cytotoxic activity of various cinnoline analogs has been confirmed against a wide array of human tumor cell lines. The effectiveness of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

For example, an aminobutylamide derivative of cinnoline showed high potency against human cervical carcinoma (HeLa) and human breast adenocarcinoma (MCF-7) cell lines, with IC₅₀ values of 45 nM and 85 nM, respectively. mdpi.com Dihydrobenzo[h]cinnoline-5,6-dione derivatives also exhibited significant activity; a derivative with a 4-NO₂C₆H₄ substituent was particularly effective against epidermoid carcinoma (KB) and hepatoma (Hep-G2) cell lines, with IC₅₀ values of 0.56 µM and 0.77 µM. nih.gov

Furthermore, certain cinnoline derivatives have shown efficacy against multidrug-resistant cancer cells. researchgate.net The table below summarizes the in vitro anticancer activity of several classes of cinnoline analogs against various cancer cell lines.

| Cinnoline Analog | Cancer Cell Line | Cancer Type | Reported IC₅₀/Activity | Reference |

|---|---|---|---|---|

| Aminobutylamide derivative | HeLa | Cervical Carcinoma | 45 nM | mdpi.com |

| Aminobutylamide derivative | MCF-7 | Breast Adenocarcinoma | 85 nM | mdpi.com |

| 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline | RPMI8402 | Human Lymphoblastoma | 70 nM | nih.gov |

| Dihydrobenzo[h]cinnoline-5,6-dione (4-NO₂C₆H₄ substituted) | KB | Epidermoid Carcinoma | 0.56 µM | nih.gov |

| Dihydrobenzo[h]cinnoline-5,6-dione (4-NO₂C₆H₄ substituted) | Hep-G2 | Hepatoma Carcinoma | 0.77 µM | nih.gov |

| Cinnoline 4b | LOX IMVI | Melanoma | 12.32 µg/mL | nih.gov |

| Cinnoline 4b | RPMI-8226 | Leukemia | 17.12 µg/mL | nih.gov |

| 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives | Leukemia Subpanel | Leukemia | GI₅₀ range 0.0090-0.73 µM | researchgate.net |

Cellular Cytotoxicity Mechanisms (e.g., apoptosis induction)

Anti-inflammatory Activity Assessment

Cinnoline derivatives, as a class, have been noted for their potential anti-inflammatory properties. researchgate.netrsc.orgpnrjournal.comijariit.comnih.goveurekaselect.com The core cinnoline structure is considered a valuable building block in the development of new therapeutic agents for inflammatory diseases. tandfonline.comzenodo.orgnih.gov Research into analogs has explored their efficacy in various models of inflammation. For instance, a series of substituted cinnoline imidazole (B134444) derivatives showed potent anti-inflammatory activity. researchgate.net Similarly, certain pyrazolo[1,2-a]cinnoline derivatives have demonstrated anti-inflammatory properties. researchgate.net

The mechanism for this activity in some analogs is believed to involve the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory pathway. researchgate.netwikipedia.org Non-steroidal anti-inflammatory drugs (NSAIDs) commonly function by inhibiting COX-1 and COX-2, which are involved in the synthesis of prostaglandins. wikipedia.org Studies on related heterocyclic compounds have shown that structural modifications can lead to selective inhibition of COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov For example, some 4-aminoantipyrine (B1666024) analogs have been evaluated for their COX-1 and COX-2 inhibitory effects in an effort to understand their anti-inflammatory action. researchgate.net While direct data for this compound is limited, the activity of its analogs suggests the cinnoline scaffold is a promising starting point for designing novel anti-inflammatory agents. nih.gov

Table 1: Anti-inflammatory Activity of Selected Cinnoline Analogs and Related Compounds

This table is representative of activities found within the broader class of cinnoline derivatives and related anti-inflammatory compounds, as specific data for this compound was not available.

| Compound Class/Derivative | Observed Activity | Potential Mechanism | Reference(s) |

|---|---|---|---|

| Cinnoline Imidazole Series | Potent anti-inflammatory activity | Not specified | researchgate.net |

| Pyrazolo[1,2-a]cinnolines | Anti-inflammatory property | Not specified | researchgate.net |

| Cinnoline Fused Mannich Base | Higher analgesic activity than diclofenac | Not specified | mdpi.comresearchgate.net |

| Thiophene Derivatives | Moderate to superior anti-inflammatory activity compared to indomethacin | COX/LOX Inhibition | mdpi.com |

| Isopropyl 2-acetamido-α-galactoside | Inhibition of TLR4-mediated inflammatory signaling | TLR4 Inhibition | nih.gov |

Antiviral Activity Evaluation (e.g., influenza, dengue)

The cinnoline scaffold has been investigated for its antiviral potential. rsc.org Derivatives of cinnoline have shown activity against several viruses, including the influenza virus and hepatitis B virus. ijariie.com A patent disclosed a series of 4-oxo-1,4-dihydrocinnoline-3-carboxamide derivatives as being particularly effective against the Varicella zoster virus. researchgate.net Another analog, 4-Amino-8-fluoro-3-cinnolinecarboxamide, has been noted for its potential antiviral activities. ontosight.ai

While specific studies on this compound against influenza or dengue are not prominent in the reviewed literature, research into other triterpenic and phenolic compounds demonstrates various strategies for targeting these viruses. mdpi.commdpi.com For instance, some oleanonic acid derivatives have shown activity against influenza A (H1N1) and various dengue virus (DENV) serotypes. mdpi.com The mechanisms of antiviral action can be diverse, including the inhibition of viral entry, replication, or the degradation of essential viral proteins. advancedsciencenews.com The evaluation of cinnoline derivatives in this context remains an area of interest for developing new antiviral agents. ijariie.com

Enzyme Inhibition Studies (e.g., cholinesterase, topoisomerase, phosphodiesterase, human neutrophil esterase)

Cinnoline-based compounds have been evaluated as inhibitors of several key enzymes. zenodo.org A significant focus has been on their activity against human neutrophil elastase (HNE), a serine protease implicated in many inflammatory disorders. nih.govmdpi.com Excessive HNE activity can lead to tissue damage, making its inhibitors promising therapeutic agents. tandfonline.com

A series of cinnoline derivatives were synthesized and evaluated as HNE inhibitors, showing them to be reversible competitive inhibitors. tandfonline.commdpi.com Although they were found to be less potent than a previously reported series of N-benzoylindazoles, they exhibited greater stability in aqueous solutions. tandfonline.comnih.gov One of the most potent compounds in this series, a 3-unsubstituted cinnoline derivative (compound 18a), demonstrated a good balance of HNE inhibitory activity and chemical stability. tandfonline.comnih.gov

Beyond HNE, cinnoline derivatives have been explored as inhibitors of other enzymes. The scaffold is known to interact with targets such as topoisomerases and phosphodiesterases (PDE). researchgate.netzenodo.orgmedwinpublishers.com Furthermore, certain analogs have shown potent inhibitory activity against various protein kinases, which are crucial targets in cancer therapy. researchgate.netijariie.com Examples include the inhibition of leucine-rich repeat kinase 2 (LRRK2) and PI3K. mdpi.comnih.gov

Table 2: Enzyme Inhibition by Cinnoline Analogs

| Compound/Analog | Target Enzyme | Activity (IC₅₀) | Inhibition Type | Reference(s) |

|---|---|---|---|---|

| Cinnoline Derivative 18a | Human Neutrophil Elastase (HNE) | 56 nM | Reversible competitive | tandfonline.comnih.gov |

| Cinnoline Derivatives 33 & 34 | Human Neutrophil Elastase (HNE) | Most potent of their series | Reversible competitive | mdpi.comresearchgate.net |

| 4-Aminocinnoline-3-carboxamide Derivatives | LRRK2 Kinase | Potent inhibition | Not specified | mdpi.com |

| Cinnoline Derivative 25 | PI3K | IC₅₀ = 0.264 µM (on HCT116 cell line) | Not specified | nih.govresearchgate.net |

| 11H-isoquino[4,3-c]cinnolin-12-ones | Topoisomerase I | Potent inhibition | Not specified | eurekaselect.com |

Molecular Mechanisms of Action (Cellular and Biochemical Levels)

Understanding the molecular mechanisms through which this compound and its analogs exert their biological effects is crucial for their development as therapeutic agents. Research at the cellular and biochemical levels has begun to elucidate these pathways.

Target Identification and Validation

Target identification is a foundational step in drug discovery, aiming to define the specific biomolecules with which a compound interacts to produce a therapeutic effect. frontiersin.org For the cinnoline class of compounds, several biological targets have been identified through various research efforts. zenodo.org These targets include enzymes, receptors, and other proteins involved in disease pathology. ontosight.ai

Identified enzyme targets for cinnoline analogs include human neutrophil elastase (HNE), topoisomerases, phosphodiesterases, and a range of protein kinases such as PI3K, LRRK2, and VEGF receptor kinases. researchgate.netzenodo.orgresearchgate.netmdpi.comnih.gov Receptors like the colony-stimulating factor 1 receptor (CSF-1R) have also been noted as potential targets. rsc.orgzenodo.org

The process of target validation follows identification and is critical to confirm that modulating the target will have the desired therapeutic benefit. nih.gov This can involve using genetically engineered models, assessing pharmacology, and using translational endpoints to build confidence in the target's role in the disease process. nih.gov Modern approaches often leverage AI, proteomics, and transcriptomics to analyze changes in cells following treatment, helping to confirm target engagement and understand downstream effects. axxam.com

Receptor Binding Studies

The interaction of cinnoline derivatives with cellular receptors is a key aspect of their mechanism of action. researchgate.netontosight.ai Receptor binding studies help to quantify the affinity of a compound for its target and provide insight into the structure-activity relationship. ontosight.ai

For example, in the search for inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase activity, cinnolines were among the bicyclic ring systems evaluated. researchgate.net While quinazoline (B50416) and quinoline (B57606) scaffolds were generally preferred, the cinnoline nucleus was tolerated, although it led to a reduction in potency. researchgate.net This indicates that the cinnoline structure can interact with the receptor's binding site. Other research has pointed to interactions with receptors like CSF-1R. zenodo.org Molecular docking studies are often employed to simulate and understand the binding interactions between cinnoline derivatives and the active sites of their target receptors or enzymes, guiding the design of more potent analogs.

Biochemical Pathway Modulation

The biological activity of cinnoline analogs is a result of their ability to modulate specific biochemical pathways. By inhibiting key enzymes or binding to receptors, these compounds can interfere with signaling cascades that are dysregulated in disease states.

A notable example is the inhibition of the PI3K/Akt pathway by certain cinnoline derivatives. nih.gov The PI3K/Akt pathway is a critical signaling cascade that regulates cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. nih.govresearchgate.net By inhibiting PI3K, these compounds can effectively disrupt this pathway and exert antiproliferative effects. nih.govresearchgate.net

In the context of inflammation, the inhibition of HNE by cinnoline analogs directly interferes with the proteolytic activity of this enzyme, which plays a role in the inflammatory response. nih.govmdpi.com Similarly, analogs that inhibit COX enzymes modulate the synthesis of prostaglandins, which are key mediators of inflammation. wikipedia.org The inhibition of topoisomerase by other analogs can disrupt DNA replication and repair, a mechanism relevant to their potential anticancer activity. researchgate.net These examples highlight that the cinnoline scaffold can be modified to target and modulate diverse biochemical pathways, underpinning its wide range of reported biological activities. nih.govzenodo.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 4 Acetamidocinnoline Derivatives

Elucidation of Key Pharmacophores and Structural Motifs

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For 4-acetamidocinnoline derivatives, particularly those targeting protein kinases, the key pharmacophoric elements have been extensively elucidated through structural biology and medicinal chemistry efforts [15, 16].

The core pharmacophore consists of three essential components:

The Cinnoline (B1195905) Ring System: The bicyclic cinnoline heterocycle is the foundational hinge-binding motif. The nitrogen atom at position 1 (N1) is a critical hydrogen bond acceptor, forming a key interaction with the backbone amide N-H of a conserved residue (e.g., cysteine or methionine) in the hinge region of many kinase ATP-binding sites [17, 18]. This interaction anchors the inhibitor within the active site. The nitrogen at position 2 (N2) influences the electronic properties and basicity of N1, thereby modulating the strength of this crucial hydrogen bond .

The 4-Acetamido Group: The acetamido (-NHC(O)CH₃) moiety at the C4 position is another vital feature. The amide N-H group typically acts as a hydrogen bond donor, forming a secondary interaction with the protein backbone, often with a carbonyl oxygen in the hinge region . This additional hydrogen bond significantly enhances binding affinity and selectivity. The orientation of the acetamido group is crucial for establishing this contact.

Substitution Vectors: The benzene (B151609) ring of the cinnoline core presents several positions for substitution, most commonly at C6 and C7. These positions act as vectors, allowing for the introduction of various functional groups that can probe different regions of the ATP-binding pocket. Substituents at these positions can extend into solvent-exposed regions or deep into hydrophobic pockets, influencing potency, selectivity, and physicochemical properties .

Together, these elements—the hinge-binding heterocycle, the hydrogen-bonding acetamido group, and the tunable substitution points—define the essential pharmacophore of the this compound class of inhibitors.

Impact of Substituent Effects on Biological Activity

The systematic modification of substituents on the cinnoline ring is a cornerstone of SAR studies. The electronic, steric, and lipophilic properties of these substituents can profoundly impact biological activity by altering binding interactions and molecular properties [14, 15, 17].

The electronic nature of substituents, particularly on the benzene portion of the cinnoline ring, directly influences the basicity of the N1 atom and, consequently, the strength of the hinge-binding hydrogen bond . Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can fine-tune this interaction.

Electron-Withdrawing Groups (EWGs): Groups like chloro (-Cl), cyano (-CN), or trifluoromethyl (-CF₃) decrease the electron density of the aromatic system. This reduces the pKa of the N1 atom, making it a weaker hydrogen bond acceptor. While this may seem detrimental, a moderately electron-deficient ring can be optimal, preventing excessively strong binding that might lead to off-target effects or poor kinetic properties. For instance, studies have shown that a small, moderately deactivating group like chlorine at the C6 position often results in potent inhibitors .

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase the electron density of the ring, enhancing the basicity of the N1 atom and strengthening the hydrogen bond with the kinase hinge. However, an overly basic N1 can also lead to non-specific binding or unfavorable ADME properties.

The table below illustrates how electronic effects of a substituent at the C6 position can correlate with biological activity, represented here by a generic IC₅₀ value for a target kinase.

| Compound Name | Substituent at C6 | Electronic Nature | Relative IC₅₀ (nM) |

|---|---|---|---|

| This compound | -H | Neutral | 150 |

| 6-Chloro-4-acetamidocinnoline | -Cl | Weakly EWG | 25 |

| 6-Cyano-4-acetamidocinnoline | -CN | Strongly EWG | 80 |

| 6-Methoxy-4-acetamidocinnoline | -OCH₃ | EDG | 95 |

| 6-Nitro-4-acetamidocinnoline | -NO₂ | Very Strongly EWG | 200 |

Note: IC₅₀ values are representative for illustrative purposes.

The size and shape of substituents play a critical role in determining whether a molecule can fit comfortably into the binding site. Steric hindrance occurs when a substituent is too large, leading to unfavorable van der Waals clashes with the protein and a loss of activity.

Substitutions at the C7 position, for example, often point towards a specific sub-pocket of the active site. Introducing small groups may be well-tolerated, while larger, bulkier groups can disrupt binding. A common SAR exploration involves progressively increasing the size of an alkyl or alkoxy group at a given position to probe the spatial limits of the pocket. If a pocket is large and hydrophobic, a bulky group may be beneficial; if it is constrained, even a small increase in size from methyl to ethyl can be detrimental.

Lipophilicity, commonly measured by the partition coefficient (logP), is a critical parameter that affects a compound's solubility, cell permeability, and binding to hydrophobic pockets within a target protein . For this compound derivatives, there is often an optimal range of lipophilicity for maximum biological activity.

Low Lipophilicity: Highly polar compounds may have excellent aqueous solubility but struggle to cross cellular membranes to reach their intracellular targets, resulting in low potency in cell-based assays.

High Lipophilicity: Very nonpolar compounds may exhibit poor solubility, leading to formulation challenges. They also tend to bind non-specifically to plasma proteins and other lipophilic macromolecules, which can cause toxicity and reduce the effective concentration of the drug at its target .

The relationship between activity and logP is often parabolic, where potency increases with logP up to an optimal point, after which further increases in lipophilicity lead to a decrease in activity. This is illustrated in the following representative data.

| Compound Name | Substituent | Calculated LogP (cLogP) | Relative IC₅₀ (nM) |

|---|---|---|---|

| 4-Acetamido-7-hydroxycinnoline | 7-OH | 1.5 | 300 |

| This compound | -H | 2.1 | 150 |

| 4-Acetamido-7-methoxycinnoline | 7-OCH₃ | 2.4 | 45 |

| 4-Acetamido-7-chlorocinnoline | 7-Cl | 2.8 | 20 |

| 4-Acetamido-7-phenylcinnoline | 7-Ph | 4.2 | 250 |

Note: cLogP and IC₅₀ values are representative for illustrative purposes.

Steric Effects

Development of QSAR Models for Predictive Biology

QSAR modeling translates the qualitative observations from SAR into a quantitative, mathematical equation that predicts the biological activity of novel compounds. This predictive power accelerates the design-synthesis-test cycle by prioritizing the synthesis of compounds with the highest probability of success [14, 24].

The foundation of any robust QSAR model is the selection of appropriate molecular descriptors. These are numerical values that represent the physicochemical properties of a molecule. For this compound derivatives, a combination of descriptors is typically used to capture the different forces driving protein-ligand binding .

Descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule.

Hammett Constant (σ): Describes the electron-donating or -withdrawing ability of a substituent on the aromatic ring.

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, calculated using quantum mechanics, relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Partial Atomic Charges: Describe the charge distribution across the molecule, identifying sites for electrostatic interactions.

Steric Descriptors: These describe the size and shape of the molecule or its substituents.

Molar Refractivity (MR): A measure of the volume occupied by a substituent, also accounting for its polarizability.

Taft Steric Parameter (Es): An empirical measure of the steric bulk of a substituent.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule.

Distribution Coefficient (logD): The logP at a specific pH, accounting for ionizable groups.

Topological/Structural Descriptors: These describe the molecule's structure and connectivity.

Molecular Weight (MW): The mass of the molecule.

Topological Polar Surface Area (TPSA): The surface area sum over all polar atoms, correlating with hydrogen bonding potential and membrane permeability.

Number of Rotatable Bonds: A measure of molecular flexibility.

The selection process involves calculating a large pool of descriptors for a training set of compounds with known biological activities. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to identify a small subset of non-correlated descriptors that best explains the variance in the observed activity, leading to a predictive QSAR equation.

The table below summarizes key descriptor types used in QSAR modeling for cinnoline derivatives.

| Descriptor Category | Example Descriptor | Physicochemical Property Represented |

|---|---|---|

| Electronic | Hammett Constant (σ) | Substituent's electron-donating/withdrawing character |

| Hydrophobic | LogP | Overall molecular lipophilicity and membrane permeability |

| Steric | Molar Refractivity (MR) | Substituent volume and polarizability (size/shape) |

| Topological | Topological Polar Surface Area (TPSA) | Hydrogen bonding capacity and polarity |

| Quantum Chemical | LUMO Energy | Electron accepting capability (electrophilicity) |

Model Construction and Validation Methodologies

Information regarding the specific models constructed, software used (e.g., QSARINS ptfarm.pl), or validation techniques (e.g., internal validation, external validation, cross-validation) for this compound derivatives is not available in the reviewed literature. General QSAR modeling involves developing mathematical algorithms to predict the biological activity of compounds from their structural and physicochemical properties, a process that requires rigorous validation to ensure reliability and predictive power nih.govpnrjournal.com. Without a dataset of this compound derivatives and their measured biological activities, no such models have been built or validated.

Correlation of Physicochemical Properties with Biological Response

There are no published studies detailing the correlation between the physicochemical properties (such as lipophilicity, electronic effects, steric parameters, or topological surface area) of this compound derivatives and their specific biological responses. Such an analysis is fundamental to SAR and QSAR studies, aiming to understand how structural modifications influence a compound's activity ajrconline.orgeurekaselect.com. The absence of experimental data for this specific class of compounds prevents any detailed discussion on these correlations.

Compound Names

Computational Chemistry and Molecular Modeling of 4 Acetamidocinnoline

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is crucial for understanding the structural basis of a ligand's biological activity. uni.lu While specific molecular docking studies for 4-Acetamidocinnoline against particular protein targets are not extensively detailed in publicly available literature, the cinnoline (B1195905) scaffold, to which it belongs, has been identified as a valuable core in compounds targeting a range of proteins, including kinases and proteins implicated in parasitic infections. nih.govnih.govsigmaaldrich.com

A typical docking workflow involves preparing the 3D structures of the ligand (this compound) and the target protein, which are often retrieved from crystallographic databases like the Protein Data Bank (PDB). uni.lu Software such as AutoDock Vina or SwissDock is then used to sample a multitude of binding poses of the ligand within the protein's active site, calculating a score for each pose to rank them. uni.luuni.lu

Following a molecular docking simulation, the resulting high-ranking poses are analyzed to understand the specific molecular interactions that stabilize the ligand-protein complex. This analysis is key to rational drug design, as it reveals which chemical features of the ligand are essential for binding. acdlabs.com Tools like LigPlot+ can be used to generate 2D diagrams that visualize these interactions clearly. ontosight.ai

For a hypothetical complex of this compound, this analysis would focus on identifying several types of interactions:

Hydrogen Bonds: The acetamido group of the ligand contains both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen), making it capable of forming strong, directional interactions with polar amino acid residues in a protein's binding site. The two nitrogen atoms in the cinnoline ring also act as hydrogen bond acceptors.

Hydrophobic Interactions: The bicyclic cinnoline ring system provides a significant hydrophobic surface that can interact favorably with nonpolar residues such as valine, leucine, and phenylalanine within the binding pocket. chemaxon.com

Pi-Stacking and Pi-Cation Interactions: The aromatic nature of the cinnoline ring allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, or π-cation interactions with positively charged residues like arginine and lysine. dss.go.th

A detailed examination of these interactions provides a structural hypothesis for the compound's mechanism of action and guides further optimization to enhance binding affinity and selectivity.

A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy score in units of kcal/mol. rsc.org This score estimates the free energy of binding, with more negative values indicating a stronger and more stable interaction between the ligand and the protein. molinspiration.com For example, docking studies on various compounds have reported binding energies ranging from -5 kcal/mol for weaker binders to over -10 kcal/mol for highly potent inhibitors. molinspiration.comacdlabs.comtandfonline.com

While a specific binding affinity for this compound is dependent on the target protein, computational predictions serve as a critical filter in virtual screening campaigns. nih.gov Compounds with promising predicted affinities are prioritized for synthesis and experimental validation. It is important to note that these scores are predictions; the actual binding affinity must be confirmed through experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Ligand-Protein Interaction Analysis

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide a powerful method for studying the physical movements of atoms and molecules over time. By simulating the behavior of the this compound-protein complex in a solvated environment, researchers can assess the stability of the predicted binding pose and analyze the conformational dynamics of both the ligand and the receptor.

An MD simulation typically starts with the best-ranked pose from a molecular docking study. The complex is placed in a simulated box of water molecules and ions to mimic physiological conditions, and the forces on every atom are calculated using a force field like CHARMM or AMBER. The simulation then proceeds for a set duration, often tens or hundreds of nanoseconds.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein's backbone atoms and the ligand's heavy atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex is in a stable equilibrium and that the binding pose is maintained.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes.

Hydrogen Bond Analysis: The persistence of specific hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable interaction.

These simulations can confirm the stability of key interactions identified in docking and provide a more dynamic picture of the binding event.

De Novo Drug Design Approaches Utilizing this compound Scaffold

De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or fragment. The cinnoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities, including anticancer and anti-inflammatory effects. nih.govnih.govsigmaaldrich.com

The this compound structure can be utilized in several ways in a de novo design strategy:

As a Starting Fragment: The molecule can be used as a core fragment, with computational algorithms suggesting various chemical groups to add at different positions to optimize binding to a specific target.

For Scaffold Hopping: The cinnoline core can serve as a template for "scaffold hopping," where algorithms search for alternative, structurally distinct core structures that maintain a similar 3D arrangement of key interaction points, potentially leading to novel intellectual property.

In Generative Models: Advanced machine learning and AI-driven generative models can be trained on libraries of known active compounds, including cinnoline derivatives, to design new molecules that incorporate the favorable features of the this compound scaffold while optimizing for properties like binding affinity and synthetic accessibility.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (pre-clinical)

In the early stages of drug discovery, predicting a compound's ADME properties is crucial to avoid costly late-stage failures. In silico models offer a rapid and cost-effective way to estimate these pharmacokinetic parameters directly from a molecule's chemical structure. These predictions help filter out candidates with poor ADME profiles, such as low oral bioavailability or high metabolic instability.

For this compound, a variety of ADME properties would be predicted using specialized software:

Absorption: Prediction of properties like aqueous solubility and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of clearance mechanisms.

One of the most widely used guidelines for assessing the drug-likeness of a compound for oral administration is Lipinski's Rule of Five. The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria. An analysis of this compound shows excellent compliance with these rules.

| Lipinski Parameter | Rule | This compound Value | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 Da | 187.20 g/mol | Yes |

| LogP (Octanol-Water Partition Coefficient) | ≤ 5 | ~1.85 (Predicted) | Yes |

| Hydrogen Bond Donors | ≤ 5 | 1 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 3 | Yes |

As shown in the table, this compound does not violate any of Lipinski's rules, suggesting it possesses physicochemical properties favorable for oral bioavailability. Its low molecular weight and balanced lipophilicity (as indicated by the predicted LogP value) are desirable traits for a potential drug candidate. Other drug-likeness criteria, such as the number of rotatable bonds (which influences conformational flexibility and entropy upon binding), would also be considered in a full computational assessment.

In Silico Permeability and Transport System Modeling

In the early stages of drug development, computational methods provide a crucial, cost-effective alternative to laborious and expensive experimental assays for predicting the membrane permeability of potential drug candidates. nih.gov In silico models are used to forecast a compound's ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets. nih.govfrontiersin.org These predictive tools are vital for screening large libraries of compounds and prioritizing those with the highest likelihood of success. frontiersin.org

The prediction of intestinal permeability is often guided by the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability. mdpi.com For a compound like this compound, in silico tools would be employed to estimate its classification. Key to these predictions are physicochemical descriptors derived from the molecular structure. These include:

Lipophilicity (log P): The octanol-water partition coefficient is a measure of a compound's lipophilicity. Compounds with log P values outside the range of -1 to 4 may exhibit poor intestinal permeability. ekb.eg

Molecular Weight (MW): A relationship has been observed between lower molecular weight (typically <500 g/mol ) and improved permeability. frontiersin.orgekb.eg

Polar Surface Area (PSA): This is the surface sum over all polar atoms in a molecule. An inverse correlation often exists between PSA and the percentage of human fraction absorbed, making it a strong predictor of intestinal permeability. ekb.eg

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a molecule's ability to pass through lipid membranes. frontiersin.orgekb.eg

In silico models can simulate passive diffusion and also account for active transport mechanisms. frontiersin.org Assays like the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeation Assay (PAMPA) are standard in vitro methods whose results are used to build and validate computational models. frontiersin.orgmdpi.comnih.gov These models can also predict the influence of efflux transporters, such as P-glycoprotein (P-gp), which can actively pump compounds out of cells, thereby reducing their effective permeability and bioavailability. mdpi.com By simulating these interactions, researchers can pre-emptively identify compounds that may be subject to significant efflux. mdpi.com

Table 1: Key Parameters in In Silico Permeability Modeling

| Parameter | Description | Significance for Permeability |

| Log P | Octanol-water partition coefficient | Measures lipophilicity; values between -1 and 4 are often associated with better absorption. ekb.eg |

| Molecular Weight (MW) | The mass of one mole of the substance | Lower MW (<500 Da) is generally favorable for passive diffusion across membranes. frontiersin.orgekb.eg |

| Polar Surface Area (PSA) | Sum of the surface areas of polar atoms (e.g., oxygen, nitrogen) | High PSA is often correlated with poor membrane permeability due to the energetic cost of desolvation. ekb.eg |

| H-Bond Donors/Acceptors | Number of hydrogen bond donors and acceptors in the molecule | High numbers can hinder permeability across the lipid bilayer. frontiersin.orgekb.eg |

| Efflux Ratio (ER) | Ratio of permeability in the basolateral-to-apical direction versus apical-to-basolateral direction in cell assays | An ER > 2 in models based on Caco-2 or MDCK-MDR1 cells suggests the compound is a substrate for efflux pumps like P-gp. mdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful theoretical methods used to investigate the fundamental properties of molecules by solving the Schrödinger equation. nih.gov These computations provide deep insights into the electronic structure, which dictates the chemical reactivity and physical properties of a compound like this compound. scirp.orgnih.govcaltech.edu Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to predict molecular geometries, vibrational frequencies, and electronic spectra with high accuracy. plos.orgnih.gov

The choice of a functional (e.g., B3LYP, PBE0, ωB97X-D) and a basis set (e.g., 6-311++G(d,p), Def2-SVP, LanL2DZ) is critical for obtaining reliable results that correlate well with experimental data. nih.govplos.orgnih.gov Geometry optimization is performed to find the minimum energy structure of the molecule, and the absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been located. plos.org

The electronic properties derived from these calculations are particularly informative:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. scirp.org The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO orbitals is a critical parameter that relates to the molecule's kinetic stability and the energy required for electronic excitation. nih.gov A smaller gap suggests higher reactivity and susceptibility to charge transfer. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species. routledge.com

These quantum mechanical computations allow for a detailed, atom-level understanding of this compound's intrinsic properties, guiding the prediction of its behavior in chemical reactions and biological systems. nih.gov

Table 2: Application of Quantum Chemical Methods

| Method | Predicted Property | Relevance to this compound |

| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies, bond lengths/angles. nih.gov | Provides the most stable 3D structure and allows for correlation with experimental spectroscopic data (e.g., IR, Raman). plos.org |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Visible), excited state energies. plos.org | Predicts how the molecule absorbs light and its photochemical properties. |

| HOMO-LUMO Analysis | Energy of frontier molecular orbitals and the energy gap. nih.gov | Indicates chemical reactivity, kinetic stability, and sites for electron transfer. scirp.orgnih.gov |

| Natural Bond Orbital (NBO) Analysis | Atomic charges, hybridization, and intramolecular charge transfer interactions. scirp.org | Elucidates the nature of chemical bonds and internal electronic stabilization. |

| Molecular Electrostatic Potential (MEP) | Maps of electrostatic potential on the molecular surface. routledge.com | Identifies sites for electrophilic and nucleophilic attack, predicting intermolecular interactions. |

Chemoinformatics and Virtual Screening

Chemoinformatics is an interdisciplinary field that combines chemistry, computer science, and data science to organize, analyze, and apply chemical information. u-strasbg.fr A cornerstone of this discipline is virtual screening, a computational technique designed to rapidly assess large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. nih.govpolimi.it This in silico approach significantly accelerates the early phase of drug discovery by narrowing down vast chemical spaces to a manageable number of promising candidates for further experimental testing. als-journal.com

The virtual screening process for a compound like this compound, or its analogs, typically involves several key steps:

Target and Library Preparation: The three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). als-journal.com A library of ligands, which can range from thousands to billions of compounds, is prepared for docking. nih.govpolimi.it

Molecular Docking: Using software such as AutoDock or Glide, each ligand is computationally fitted into the active site of the target protein. nih.govsourceforge.io The program calculates a "docking score" for various poses of the ligand, which estimates the binding affinity. nih.gov A lower docking score generally indicates a more favorable binding interaction.

Post-Docking Analysis and Filtering: The top-scoring compounds are selected for further analysis. nih.gov This often includes evaluating the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's amino acid residues. nih.gov

ADMET Prediction and Refinement: The promising candidates are then subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their drug-like properties. nih.gov Techniques like Molecular Dynamics (MD) simulations may also be used to study the stability of the ligand-protein complex over time. nih.govnih.gov

Through this systematic filtering process, virtual screening can efficiently identify novel molecules with the potential for desired biological activity, making it an indispensable tool in modern medicinal chemistry. nih.govals-journal.com

Table 3: Typical Workflow for Virtual Screening

| Step | Description | Common Tools/Methods | Purpose |

| 1. Target Preparation | Preparing the 3D structure of the biological target (e.g., a protein) for docking. | Protein Preparation Wizard (Schrödinger), AutoDockTools. nih.govsourceforge.io | Remove water, add hydrogens, assign bond orders, and minimize energy to create a realistic receptor model. |

| 2. Ligand Library Preparation | Preparing a database of small molecules for screening. | Open Babel, LigPrep. sourceforge.io | Generate 3D coordinates, correct protonation states, and create different conformations for each ligand. |

| 3. Molecular Docking | Predicting the preferred binding orientation and affinity of each ligand to the target. | AutoDock Vina, Glide, PyRx. nih.govnih.govsourceforge.io | Rank compounds based on their predicted binding energy (docking score). |

| 4. Scoring and Ranking | Evaluating and ranking the docked poses based on a scoring function. | Glide Score, Prime/MM-GBSA. nih.gov | Identify the most promising candidates from the library. |

| 5. Post-Screening Analysis | Filtering candidates based on drug-like properties and stability. | ADMETsar, QikProp, Molecular Dynamics (MD) simulations. nih.govals-journal.com | Ensure candidates have favorable pharmacokinetic profiles and form stable complexes with the target. |

Advanced Research Avenues and Future Directions for 4 Acetamidocinnoline

Exploration of Novel Synthetic Pathways

The synthesis of N-alkenyl compounds, a class to which 4-acetamidocinnoline derivatives belong, is crucial for the creation of many drugs and natural products. uochb.cz However, the structural diversity and reactivity of these compounds have historically presented challenges to developing general and stereoselective preparation methods. uochb.cz Recent research has opened up new possibilities. For instance, one innovative approach involves the use of readily available N-fluoroalkyl-1,2,3-triazoles. These can be stereoselectively transformed into haloalkenyl imidoyl halides in the presence of an aluminum halide, providing stable intermediates for further functionalization into a variety of stereo-defined N-alkenyl products. uochb.cz Computational studies have been instrumental in elucidating the mechanism of the triazole ring-opening, which helps to explain the stereoselective outcome of the reaction. uochb.cz This method's robustness has been demonstrated through gram-scale synthesis and the preparation of drug analogs, highlighting its potential for broader application in synthetic chemistry. uochb.cz

Another area of advancement is the development of one-pot reaction methodologies. For example, a simple and direct one-pot method has been developed for the synthesis of 4-O-podophyllotoxin sulfamate (B1201201) derivatives. nih.gov This process involves reacting O-sulfonyl chloride podophyllotoxin (B1678966) with ammonia (B1221849) or an aminoaryl/heteroaryl motif. nih.gov Similarly, the synthesis of 4-anilinocoumarin derivatives has been achieved through a multi-step process that begins with the reaction of 4-hydroxycoumarin (B602359) and aniline, followed by N-alkylation and subsequent reaction with hydrazine (B178648) hydrate (B1144303) to form a key hydrazide intermediate. japsonline.com This intermediate is then reacted with various aromatic aldehydes to produce a series of Schiff base derivatives. japsonline.com

The development of novel synthetic pathways for heterocyclic compounds is a continuous effort. For instance, new quinoxaline-based derivatives have been synthesized using 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline as a bio-isosteric scaffold. mdpi.com This approach utilizes a key 6-sulfonohydrazide analog as an intermediate to generate a range of derivatives with potential biological activity. mdpi.com Furthermore, the synthesis of 4-imidazolidinones from various diamides with ethynyl (B1212043) benziodoxolones proceeds through a double Michael-type addition, a novel reaction mode for hypervalent alkynyl iodine compounds. gifu-pu.ac.jp

These advancements in synthetic methodologies provide a powerful toolkit for medicinal chemists to create diverse libraries of this compound derivatives for further biological evaluation.

Rational Design of Highly Selective and Potent Analogs

Rational drug design aims to create molecules with high affinity and selectivity for their biological targets, thereby maximizing therapeutic efficacy and minimizing off-target effects. This approach heavily relies on understanding the structure-activity relationships (SAR) of a given chemical scaffold. For derivatives of quinoline (B57606), a related heterocyclic system, electron-withdrawing groups at specific positions have been shown to influence the compound's pKa and, consequently, its accumulation in the acidic food vacuole of the malaria parasite. nih.gov This highlights how subtle modifications to the chemical structure can significantly impact biological activity.

Computational modeling plays a pivotal role in rational design. For example, in the development of cathepsin K inhibitors, modeling studies suggested that introducing an NH linker would allow for the formation of a hydrogen bond with a key glycine (B1666218) residue in the enzyme's active site, leading to increased potency. nih.gov Subsequent synthesis and testing of the designed analog confirmed this hypothesis, demonstrating a more than tenfold increase in potency. nih.gov

The process of rational design often involves a multi-pronged strategy. This can include:

Isosteric replacement: Substituting one atom or group of atoms for another with similar size and electronic properties to probe the importance of that specific moiety for biological activity. nih.gov

Conformational analysis: Studying the three-dimensional arrangement of atoms in a molecule to understand how it interacts with its target.

Pharmacophore modeling: Identifying the essential structural features required for biological activity and using this model to design new compounds.

Docking studies: Simulating the binding of a ligand to its target protein to predict binding affinity and orientation.

A systematic approach to SAR involves creating a library of analogs with diverse substituents and evaluating their biological activity. For instance, in the development of antibacterial quinone derivatives, researchers modified hydrophobicity and the chain length of functional groups to establish the structural requirements for high antibacterial activity. nih.gov By analyzing the effects of these modifications, researchers can build a comprehensive SAR profile that guides the design of more potent and selective analogs of this compound.

Investigation of Multi-target Activity and Polypharmacology

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single drug is designed to interact with multiple targets. nih.gov This approach is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders, where targeting a single pathway may not be sufficient. nih.govnih.gov The 4-aminoquinoline (B48711) scaffold, closely related to cinnoline (B1195905), has been explored for its polypharmacological effects against malaria, cancer, and tuberculosis. nih.gov

The rationale behind multi-target drug design is to achieve a synergistic therapeutic effect or to address different aspects of a disease's pathology simultaneously. For example, in Alzheimer's disease research, hybrid molecules combining moieties that inhibit cholinesterases with those that act on serotonin (B10506) receptors have been developed. nih.gov Cinnamic acid derivatives have also been hybridized with other bioactive groups to create multi-target agents for Alzheimer's, leveraging their antioxidant, anti-inflammatory, and neuroprotective properties. nih.gov

The design of multi-target ligands is a complex endeavor. It requires a deep understanding of the structural biology of the different targets and the ability to design a single molecule that can effectively interact with all of them. In silico screening and computational modeling are invaluable tools in this process, helping to predict the binding of a ligand to multiple targets and to guide the synthetic efforts. nih.gov

The investigation of this compound's potential for multi-target activity could unveil novel therapeutic opportunities. By screening this compound and its derivatives against a panel of disease-relevant targets, researchers may identify unexpected polypharmacological profiles that could be optimized for the treatment of complex diseases.

Application in Probe Development for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. thesgc.orgpromega.de They are essential tools for target validation, which is a critical step in the drug discovery process. promega.denih.gov A high-quality chemical probe should be potent, selective, and cell-permeable, allowing researchers to confidently link a biological phenotype to the modulation of a specific target. nih.govnih.gov The development of such probes has had a major impact on our understanding of human biology and disease. nih.gov

Fluorescent probes are a particularly powerful class of chemical tools that allow for the direct visualization of biological molecules and processes in living cells. mdpi.commdpi.com The design of these probes often involves incorporating a fluorophore into a molecule that selectively binds to a target of interest. For example, fluorescent probes have been developed to monitor intracellular ion concentrations, enzyme activity, and redox states. mdpi.comnih.gov

This compound, with its modifiable scaffold, presents an attractive starting point for the development of novel chemical probes. By attaching fluorescent tags or other reporter groups to the cinnoline core, it may be possible to create probes that can be used to:

Image the distribution of a target protein within a cell.

Measure the activity of an enzyme in real-time.

Track the movement of a biological molecule through a signaling pathway.

The development of chemical probes based on the this compound scaffold could provide valuable new tools for researchers across a wide range of disciplines, from basic cell biology to translational medicine.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

In the context of this compound drug discovery, AI and ML can be applied at multiple stages:

Target Identification and Validation: AI algorithms can analyze large datasets, such as genomic and proteomic data, to identify novel drug targets.

Hit Identification and Lead Optimization: ML models can be trained to predict the biological activity and physicochemical properties of virtual compounds, allowing for the rapid screening of large chemical libraries and the prioritization of candidates for synthesis. mednexus.org

Predictive Toxicology: AI can be used to predict the potential toxicity of drug candidates early in the discovery process, reducing the risk of late-stage failures.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, expanding the chemical space available for exploration. roche.com

Potential Applications in Medicinal Chemistry

Role in Targeted Therapy

Targeted therapy is a form of cancer treatment that focuses on specific molecules involved in cancer cell growth and survival. cfch.com.sgcancer.gov Small-molecule inhibitors are a major class of targeted therapy drugs. nih.gov While there is no direct evidence of 4-acetamidocinnoline being used in targeted therapy, cinnoline (B1195905) derivatives, in general, have been investigated as potential anticancer agents. researchgate.netresearchgate.net The development of derivatives of this compound could potentially lead to compounds that target specific pathways in cancer cells.

Potential as a Biomarker or in Diagnostic Tools

There is no information in the provided search results to suggest that this compound is currently being investigated as a biomarker or for use in diagnostic tools.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 4-Acetamidocinnoline with high purity?

- Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent system, and stoichiometry). Start with cinnoline derivatives as precursors, using acetylation reagents like acetic anhydride under anhydrous conditions. Purification via column chromatography (silica gel, gradient elution) and crystallization (ethanol/water) is critical. Validate purity using HPLC (≥98% purity threshold) and characterize via H/C NMR and FT-IR spectroscopy. Document all steps with raw data logs to ensure reproducibility .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Answer :

- NMR : Analyze H NMR for acetamide proton signals (δ 2.1–2.3 ppm) and aromatic protons (δ 7.5–8.5 ppm). C NMR should confirm carbonyl (δ 170–175 ppm) and aromatic carbons.

- FT-IR : Look for N-H stretches (~3200 cm) and C=O stretches (~1650 cm).

- Mass Spectrometry : Confirm molecular ion peak ([M+H]) at m/z 189.1.

Cross-reference spectral data with computational predictions (e.g., Gaussian simulations) to resolve ambiguities .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Answer : Design accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 1–13), incubate samples at 37°C, and monitor degradation via UV-Vis (λ = 260 nm) at 0, 24, 48, and 72 hours.

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 30 days, analyzing purity monthly.

Statistical analysis (e.g., ANOVA) identifies significant degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Answer :

- Meta-Analysis : Compile bioactivity datasets from peer-reviewed studies, noting variables (e.g., cell lines, assay protocols). Use Cohen’s d to quantify effect size discrepancies.

- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., NIH/3T3 vs. HEK293 cells) with controlled variables (e.g., solvent DMSO concentration ≤0.1%).

- Mechanistic Profiling : Conduct target engagement assays (e.g., SPR, ITC) to validate binding affinities. Cross-validate with in silico docking (AutoDock Vina) .

Q. How can computational methods elucidate the electronic properties of this compound for drug design?

- Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to predict reactivity.

- Molecular Dynamics : Simulate solvation effects (explicit water model) to assess pharmacokinetic properties (logP, solubility).

- QSAR Modeling : Corrogate substituent effects (e.g., nitro, amino groups) on bioactivity using partial least squares regression. Validate models with leave-one-out cross-validation .

Q. What experimental frameworks are optimal for studying structure-activity relationships (SAR) in this compound analogs?

- Answer :

- Synthetic Library : Design analogs with systematic substitutions (e.g., halogens, alkyl chains) at positions 3, 5, and 7.

- Bioassay Panels : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. Include positive/negative controls.

- Data Integration : Use heatmaps to visualize IC trends and PCA to identify dominant structural drivers. Publish raw data in supplementary materials for transparency .

Methodological Guidance Tables

Key Considerations for Research Design

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- Data Transparency : Archive raw spectra, chromatograms, and statistical scripts in repositories like Zenodo .

- Peer Review : Pre-publish protocols on platforms like BioRxiv to solicit feedback before full investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.